molecular formula C12H13ClN2O B2645973 N,N-Diallyl-2-chloronicotinamide CAS No. 438614-65-4

N,N-Diallyl-2-chloronicotinamide

Cat. No. B2645973
CAS RN: 438614-65-4
M. Wt: 236.7
InChI Key: FBCUQVMYSWJVEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Diallyl-2-chloronicotinamide is a chemical compound . It contains a total of 29 bonds, including 16 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 tertiary amide (aromatic), and 1 Pyridine .


Molecular Structure Analysis

The molecular structure of this compound has been investigated with density functional theory with B3LYP/6-311G(d) computations . The compound contains total 29 bond(s); 16 non-H bond(s), 9 multiple bond(s), 5 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 tertiary amide(s) (aromatic), and 1 Pyridine(s) .

Scientific Research Applications

Electrophoresis Applications

N,N’-Diallyl-tartardiamide (DATD), structurally related to N,N-Diallyl-2-chloronicotinamide, has been used in the preparation of acrylamide gels for electrophoresis. These gels are notable for their solubility in periodic acid and have similar properties to ordinary gels but take somewhat longer to set. The ability to dissolve these gels in periodic acid allows for the recovery of proteins after electrophoresis, offering a significant advantage in biochemical analyses (Anker, 1970).

Antidote for Herbicide Injury

N,N-diallyl-2,2-dichloroacetamide, closely related to this compound, has been used as an effective antidote to reduce herbicide injury from EPTC (S-ethyl dipropylthiocarbamate) in corn. The compound, when applied as a seed treatment, soil spray, or in nutrient solution, has shown significant effectiveness in mitigating herbicide toxicity, thereby enhancing crop yield and providing a novel approach to enhancing the selectivity of thiocarbamate herbicides (Chang, Stephenson, & Bandeen, 1973).

Corrosion Inhibition

Unsaturated N,N-diallyl compounds derived from 1,6-hexanediamine have shown effectiveness in the corrosion inhibition of mild steel in acidic conditions. These compounds and their polymers exhibit a notable increase in percent inhibition compared to the starting diamine, demonstrating their potential as corrosion inhibitors in industrial applications (Ali & Saeed, 2001).

Agricultural Applications

Synthesis studies of this compound and its derivatives have led to the development of compounds with significant herbicidal activity. Research indicates the potential of these compounds in the development of herbicides targeting monocotyledonous weeds (Yu et al., 2021).

Enhancement of Thiocarbamate Herbicide Selectivity

N,N-Diallyl-2,2-dichloroacetamide, a compound closely related to this compound, has been shown to enhance the selectivity of thiocarbamate herbicides. Its addition to herbicides like EPTC prevents herbicide injury to crops like corn, thus contributing to improved crop yields and offering a novel method for achieving greater herbicide selectivity (Pallos et al., 1975).

properties

IUPAC Name

2-chloro-N,N-bis(prop-2-enyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O/c1-3-8-15(9-4-2)12(16)10-6-5-7-14-11(10)13/h3-7H,1-2,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCUQVMYSWJVEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=O)C1=C(N=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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